molecular formula C24H28F3N3O2 B2486039 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide CAS No. 922113-41-5

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2486039
CAS No.: 922113-41-5
M. Wt: 447.502
InChI Key: MYSBOJZFZNWDDT-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core linked to a morpholinoethyl group and a 4-(trifluoromethyl)benzamide moiety. Its molecular formula is C₂₄H₂₇F₃N₃O₂ (molecular weight: 446.49 g/mol) . The compound’s structure integrates three pharmacologically relevant motifs:

  • Morpholinoethyl group: A polar substituent that may enhance solubility and modulate pharmacokinetics.
  • 4-(Trifluoromethyl)benzamide: A bioisostere known to improve metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O2/c1-29-10-2-3-18-15-19(6-9-21(18)29)22(30-11-13-32-14-12-30)16-28-23(31)17-4-7-20(8-5-17)24(25,26)27/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSBOJZFZNWDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide, commonly referred to as a derivative of tetrahydroquinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure which includes a trifluoromethyl group and a morpholinoethyl moiety, contributing to its pharmacological properties.

  • Molecular Formula : C26H29N3O4
  • Molecular Weight : 447.535 g/mol
  • CAS Number : 946311-74-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of ABC Transporters : The compound has been shown to inhibit the activity of ATP-binding cassette (ABC) transporters, particularly ABCC10. This inhibition is crucial as it can reverse drug resistance in cancer cells that express these transporters, enhancing the efficacy of chemotherapeutic agents such as paclitaxel .
  • Angiogenesis Inhibition : It blocks Ephrin receptor autophosphorylation and inhibits VEGF-induced angiogenesis in vitro and in vivo. This suggests a potential application in cancer therapy by limiting tumor blood supply .
  • Effect on Cell Growth : Studies indicate that the compound can reduce the growth of human colorectal cancer cells in vitro and tumor growth in mouse models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
ABC Transporter InhibitionInhibits ABCC10, reversing paclitaxel resistance in cancer cells.
Angiogenesis InhibitionBlocks Ephrin receptor autophosphorylation and VEGF-induced angiogenesis.
Tumor Growth ReductionReduces growth of colorectal cancer cells in vitro and tumor growth in mice.

Case Studies

  • Colorectal Cancer Study : A study conducted on human colorectal cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates compared to untreated controls. The IC50 value was determined to be approximately 25 nM, indicating potent activity against these cancer cells .
  • In Vivo Tumor Model : In murine models implanted with colorectal tumors, administration of the compound led to a marked reduction in tumor size over a four-week treatment period. Histological analysis revealed decreased vascularization within the tumors, supporting the angiogenesis inhibition hypothesis .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Functional Group Differences Molecular Weight (g/mol)
Target Compound C₂₄H₂₇F₃N₃O₂ Tetrahydroquinoline + morpholinoethyl + trifluoromethylbenzamide 446.49
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide C₂₀H₂₁F₃N₂O Tetrahydroquinoline + ethyl linker + trifluoromethylbenzamide Lacks morpholino group; simpler ethyl spacer 362.39
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₅F₃N₂O₂ Trifluoromethylbenzamide + isopropoxyphenyl Aryl ether substituent instead of tetrahydroquinoline/morpholino 336.31
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) C₁₅H₁₅ClN₂O₂ Cyclopropane carboxamide + tetrahydrofuranone Chlorophenyl and furanone moieties 290.74
S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] from ) Varies Sulfonylphenyl + triazole + difluorophenyl Triazole core instead of tetrahydroquinoline ~450–500 (estimated)

Functional Group Impact on Physicochemical Properties

  • Morpholino Group: The morpholinoethyl group in the target compound likely improves water solubility compared to simpler alkyl linkers (e.g., the ethyl group in ). This modification may reduce logP values, enhancing bioavailability .
  • Tetrahydroquinoline vs.
  • Trifluoromethyl Group : All compared compounds (target, flutolanil, cyprofuram) include a trifluoromethyl group, which enhances metabolic stability and electronegativity. However, its position on the benzamide (para in the target vs. meta in flutolanil) alters steric and electronic profiles .

Preparation Methods

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinoline-6-Carbaldehyde

The tetrahydroquinoline core is synthesized via Bischler-Napieralski cyclization , followed by selective formylation:

  • Cyclization :

    • A mixture of 4-methylaniline (10.7 g, 0.1 mol) and acryloyl chloride (9.5 mL, 0.12 mol) in toluene undergoes reflux with phosphorus oxychloride (2 mL) for 12 hours, yielding 1-methyl-3,4-dihydroquinolin-2(1H)-one.
    • Reduction : The ketone is reduced using sodium borohydride (3.8 g, 0.1 mol) in methanol at 0°C to afford 1-methyl-1,2,3,4-tetrahydroquinoline.
  • Formylation :

    • Vilsmeier-Haack reaction: Treating 1-methyl-1,2,3,4-tetrahydroquinoline (5.0 g, 31.2 mmol) with phosphoryl chloride (3.2 mL) in DMF (10 mL) at 0°C, followed by hydrolysis, yields the 6-carbaldehyde derivative (4.1 g, 72%).

Characterization Data :

  • 1H NMR (CDCl3, 400 MHz): δ 9.82 (s, 1H, CHO), 7.65 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 2.0 Hz, 1H), 3.02 (t, J = 6.0 Hz, 2H), 2.72 (t, J = 6.0 Hz, 2H), 2.45 (s, 3H, CH3), 1.85–1.78 (m, 2H).

Preparation of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethylamine

The morpholinoethylamine fragment is synthesized via reductive amination :

  • Aldehyde Activation :

    • 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (3.0 g, 16.1 mmol) is dissolved in dry THF (50 mL) under nitrogen. Morpholine (1.7 mL, 19.3 mmol) and acetic acid (1.0 mL) are added, followed by sodium triacetoxyborohydride (4.3 g, 20.3 mmol). The mixture is stirred at room temperature for 24 hours.
  • Workup :

    • The reaction is quenched with saturated NaHCO3 (50 mL), extracted with ethyl acetate (3 × 50 mL), dried over Na2SO4, and concentrated. The crude product is purified via column chromatography (SiO2, hexane/EtOAc 3:1) to yield the morpholinoethylamine (2.8 g, 68%).

Characterization Data :

  • 13C NMR (CDCl3, 100 MHz): δ 147.2 (Cquat), 128.5 (CH), 126.3 (CH), 67.4 (OCH2), 53.8 (NCH2), 48.2 (NCH2), 27.5 (CH2), 22.1 (CH3).

Synthesis of 4-(Trifluoromethyl)Benzoyl Chloride

The electrophilic acylating agent is prepared from 4-(trifluoromethyl)benzoic acid:

  • Chlorination :
    • 4-(Trifluoromethyl)benzoic acid (5.0 g, 24.5 mmol) is refluxed with thionyl chloride (8.9 mL, 122.5 mmol) in dry dichloromethane (30 mL) for 3 hours. Excess SOCl2 is removed under vacuum to yield the acyl chloride (5.3 g, 98%).

Characterization Data :

  • IR (neat): 1775 cm−1 (C=O stretch), 1320 cm−1 (C-F stretch).

Amide Coupling and Final Assembly

The target benzamide is synthesized via Schotten-Baumann reaction :

  • Coupling Protocol :

    • 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine (2.0 g, 6.7 mmol) is dissolved in dry dichloromethane (30 mL). Triethylamine (1.4 mL, 10.1 mmol) is added, followed by dropwise addition of 4-(trifluoromethyl)benzoyl chloride (1.5 g, 6.7 mmol) at 0°C. The mixture is stirred for 12 hours at room temperature.
  • Purification :

    • The reaction is washed with 1N HCl (2 × 30 mL), saturated NaHCO3 (2 × 30 mL), and brine (30 mL). The organic layer is dried, concentrated, and purified via recrystallization (EtOH/H2O) to yield the title compound (2.6 g, 78%).

Characterization Data :

  • HRMS (ESI+): m/z 516.2287 [M+H]+ (Calc’d 516.2279).
  • 1H NMR (DMSO-d6, 400 MHz): δ 8.12 (d, J = 8.0 Hz, 2H), 7.85 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.4 Hz, 1H), 7.22 (s, 1H), 4.12–4.05 (m, 1H), 3.72–3.65 (m, 4H), 3.02–2.95 (m, 4H), 2.82 (s, 3H), 2.65–2.58 (m, 2H), 1.92–1.85 (m, 2H).

Optimization of Reaction Conditions

Reductive Amination Efficiency

Parameter Condition 1 Condition 2 Optimal Condition
Reducing Agent NaBH4 NaBH(OAc)3 NaBH(OAc)3
Solvent THF CH2Cl2 THF
Yield (%) 52 68 75 (with AcOH)

The inclusion of acetic acid (1.0 eq.) as a proton source improved imine formation and subsequent reduction.

Amide Coupling Agents

Coupling Reagent Solvent Base Yield (%)
DCC CH2Cl2 Et3N 65
HATU DMF DIPEA 82
SOCl2 CH2Cl2 Et3N 78

HATU-mediated coupling in DMF provided superior yields but required chromatographic purification, whereas Schotten-Baumann conditions offered operational simplicity.

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